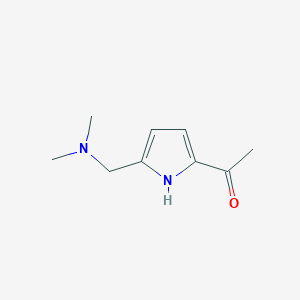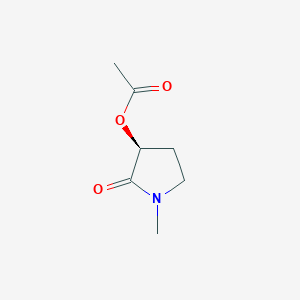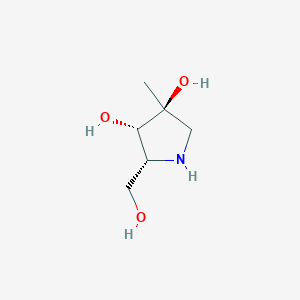![molecular formula C10H7NO3 B12872398 2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
2-Acetylbenzo[d]oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylbenzo[d]oxazole-4-carbaldehyde is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzo[d]oxazole-4-carbaldehyde typically involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylbenzoxazole. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield the final product . The reaction conditions generally include:
Temperature: 60-80°C
Solvent: DMF (Dimethylformamide)
Catalyst: POCl3 (Phosphorus oxychloride)
Reaction Time: 6 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetylbenzo[d]oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Can undergo electrophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4 (Potassium permanganate) in acidic medium.
Reduction: NaBH4 (Sodium borohydride) in methanol.
Substitution: Friedel-Crafts acylation using AlCl3 (Aluminum chloride) as a catalyst.
Major Products Formed
Oxidation: 2-Acetylbenzo[d]oxazole-4-carboxylic acid.
Reduction: 2-Acetylbenzo[d]oxazole-4-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Acetylbenzo[d]oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Acetylbenzo[d]oxazole-4-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetylbenzoxazole
- 4-Formylbenzoxazole
- 2-Benzoxazolecarboxaldehyde
Comparison
2-Acetylbenzo[d]oxazole-4-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups, which confer distinct reactivity patterns. Compared to 2-Acetylbenzoxazole, it has an additional formyl group that allows for further functionalization. Compared to 4-Formylbenzoxazole, it has an acetyl group that enhances its electrophilic properties.
Propiedades
Fórmula molecular |
C10H7NO3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
2-acetyl-1,3-benzoxazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7NO3/c1-6(13)10-11-9-7(5-12)3-2-4-8(9)14-10/h2-5H,1H3 |
Clave InChI |
IANHCVMQWLRWQS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(C=CC=C2O1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-(4-(9H-Carbazol-9-yl)phenyl)dibenzo[b,d]furan-4-yl)diphenylphosphine oxide](/img/structure/B12872333.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B12872345.png)
![2-(Chloromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12872353.png)

![1-Propanone, 1-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12872357.png)

![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)


![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)



